molecular formula C10H9BrClNO2 B1373525 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1094298-71-1

6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1373525
CAS RN: 1094298-71-1
M. Wt: 290.54 g/mol
InChI Key: OZSIZAJKVCSLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzoxazinone, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in a variety of natural and synthetic materials .


Molecular Structure Analysis

The compound likely contains a benzoxazinone core, which is a type of heterocyclic compound. Heterocyclic compounds have atoms of at least two different elements as members of its rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like the Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Patel, Mistry, and Desai (2006) described the synthesis of 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives. They noted their potential for antimicrobial activity, highlighting the compound's significance in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

  • Ring Opening and Degradation Studies : Ilaš and Kikelj (2008) investigated the stability of substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones under various conditions. They found that 2-bromo-2H-1,4-benzoxazin-3(4H)-ones undergo similar degradation under alkaline conditions, providing insights into the compound's chemical behavior (Ilaš & Kikelj, 2008).

  • Bromination and Nitration Processes : Hanson, Richards, and Rozas (2003) described the bromination and nitration of 1,4-benzoxazin-3(4H)-ones. This study is relevant for understanding the chemical processes involved in modifying the compound's structure (Hanson, Richards, & Rozas, 2003).

  • Synthesis of New Derivatives : Moustafa (2005) focused on synthesizing new derivatives of 1,4-benzoxazine, which includes the compound . These derivatives have potential applications in various chemical and pharmacological fields (Moustafa, 2005).

  • Development of Potassium Channel Activators : Matsumoto et al. (1996) conducted studies on 4-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives, including compounds similar to 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, for their potential as potassium channel activators. This research is significant for understanding the therapeutic potential of these compounds (Matsumoto et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in medicinal chemistry, the mechanism of action often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to material safety data sheets (MSDS) for information on handling, storage, and disposal .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. For example, if the compound shows promise in medicinal chemistry, future research might focus on drug development and clinical trials .

properties

IUPAC Name

6-bromo-4-(2-chloroethyl)-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO2/c11-7-1-2-9-8(5-7)13(4-3-12)10(14)6-15-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSIZAJKVCSLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Br)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
Reactant of Route 2
6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 3
Reactant of Route 3
6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
Reactant of Route 4
6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
Reactant of Route 5
6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
Reactant of Route 6
6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.